molecular formula C9H14O B14410207 3-Methyl-2-(2-methylpropyl)furan CAS No. 87773-66-8

3-Methyl-2-(2-methylpropyl)furan

Cat. No.: B14410207
CAS No.: 87773-66-8
M. Wt: 138.21 g/mol
InChI Key: YDLMQUUAXXAXOE-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-methylpropyl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2-methylpropyl)furan can be achieved through several methods. One common approach involves the alkylation of 3-methylfuran with 2-methylpropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the furan ring, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes using metal catalysts such as palladium or nickel. These catalysts can enhance the efficiency and selectivity of the reaction, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-methylpropyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furanones and other oxygenated furans.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

3-Methyl-2-(2-methylpropyl)furan has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-methylpropyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s furan ring structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran: A simpler furan derivative with similar chemical properties.

    2,5-Dimethylfuran: Another furan derivative with two methyl groups, known for its potential as a biofuel.

    Furfural: An aldehyde derivative of furan, widely used in the chemical industry.

Uniqueness

3-Methyl-2-(2-methylpropyl)furan stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its branched alkyl group can influence its reactivity and interactions, making it distinct from other furan derivatives.

Properties

CAS No.

87773-66-8

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-methyl-2-(2-methylpropyl)furan

InChI

InChI=1S/C9H14O/c1-7(2)6-9-8(3)4-5-10-9/h4-5,7H,6H2,1-3H3

InChI Key

YDLMQUUAXXAXOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)CC(C)C

Origin of Product

United States

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